molecular formula C13H19NO B13257771 N-(1-cyclopropylethyl)-2-ethoxyaniline

N-(1-cyclopropylethyl)-2-ethoxyaniline

Cat. No.: B13257771
M. Wt: 205.30 g/mol
InChI Key: NJDXQYAVUNAICP-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-2-ethoxyaniline is an organic compound that features a cyclopropyl group attached to an ethyl group, which is further connected to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-ethoxyaniline typically involves the reaction of 2-ethoxyaniline with a cyclopropyl ethyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 2-ethoxyaniline attacks the electrophilic carbon of the cyclopropyl ethyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-ethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-ethoxyaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-ethoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopropylethyl)-2-ethoxyaniline is unique due to its combination of a cyclopropyl group with an ethoxyaniline moiety, providing distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-ethoxyaniline

InChI

InChI=1S/C13H19NO/c1-3-15-13-7-5-4-6-12(13)14-10(2)11-8-9-11/h4-7,10-11,14H,3,8-9H2,1-2H3

InChI Key

NJDXQYAVUNAICP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(C)C2CC2

Origin of Product

United States

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